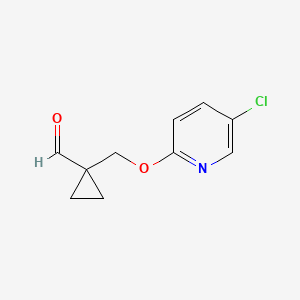

1-(((5-Chloropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemical Synthesis and Molecular Structures

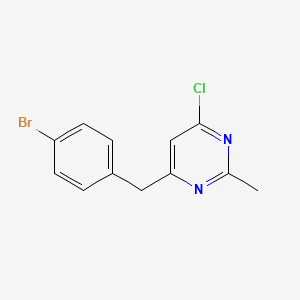

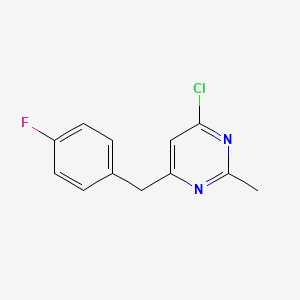

The chemical compound "1-(((5-Chloropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde" is a notable example in the field of organic synthesis, where it can serve as a key intermediate in the synthesis of various heterocyclic compounds. Studies have shown that similar structures, involving chloropyridinyl groups and carbaldehyde functionalities, are versatile precursors in the construction of complex molecular architectures. For instance, compounds with chloropyridinyl and carbaldehyde groups have been utilized to synthesize pyrazole derivatives and other heterocyclic structures, demonstrating the pivotal role these moieties play in organic synthesis and the development of novel organic compounds (Orrego Hernandez et al., 2015).

Catalytic Applications

The structural features of "this compound" suggest its potential utility in catalysis, particularly in palladium-catalyzed reactions. Similar structures have been employed as ligands in palladium-catalyzed cyclization reactions, indicating the potential of such compounds to act as ligands or intermediates in catalytic processes, thereby facilitating the formation of complex organic molecules with high efficiency and selectivity (Cho & Kim, 2008).

Supramolecular Chemistry

The unique structural features of compounds like "this compound" also find applications in supramolecular chemistry. The ability to form hydrogen bonds and π-π stacking interactions makes these compounds suitable for the construction of supramolecular assemblies. These assemblies can exhibit novel physical, chemical, and biological properties, which are of interest for applications in materials science, nanotechnology, and as models for biological systems (Trilleras et al., 2014).

Photophysical Properties

The presence of aromatic systems in "this compound" makes it a candidate for studies related to photophysical properties. Compounds with similar structures have been investigated for their optical properties, including fluorescence and absorbance characteristics. These properties are crucial for the development of optical materials, sensors, and markers, providing a wide range of applications in materials science and analytical chemistry (Ulyankin et al., 2021).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 1-(((5-Chloropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde is the PCSK9 protein . PCSK9, or Proprotein Convertase Subtilisin/Kexin type 9, plays a crucial role in regulating the amount of cholesterol in the body .

Mode of Action

It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . This active drug selectively inhibits PCSK9 protein synthesis . The inhibition of PCSK9 protein synthesis leads to a decrease in the amount of cholesterol in the body .

Biochemical Pathways

The compound affects the PCSK9 protein synthesis pathway . By inhibiting the synthesis of the PCSK9 protein, it indirectly influences the Low-Density Lipoprotein Receptor (LDLR) pathway . LDLR is responsible for removing low-density lipoprotein (LDL), often referred to as “bad cholesterol”, from the bloodstream .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its conversion by liver carboxyesterase (CES1) to its active form . The active drug concentration in the liver was found to be 33.9 μg/mL in mice 0.5 hr post 300 mg/kg p.o. and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg p.o . These values indicate the compound’s bioavailability.

Result of Action

The result of the action of this compound is a reduction in cholesterol levels in the body . By inhibiting the synthesis of the PCSK9 protein, the compound increases the availability of LDLR to remove LDL from the bloodstream . This leads to a decrease in the amount of LDL, or “bad cholesterol”, in the body .

Action Environment

The action of this compound is influenced by the environment within the body, particularly the liver, where the compound is converted to its active form . Factors such as liver health, the presence of other medications, and individual metabolic differences can influence the compound’s action, efficacy, and stability .

Propriétés

IUPAC Name |

1-[(5-chloropyridin-2-yl)oxymethyl]cyclopropane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c11-8-1-2-9(12-5-8)14-7-10(6-13)3-4-10/h1-2,5-6H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWQWMWPEBKUME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(COC2=NC=C(C=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

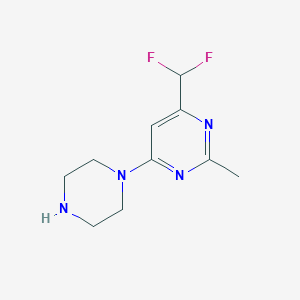

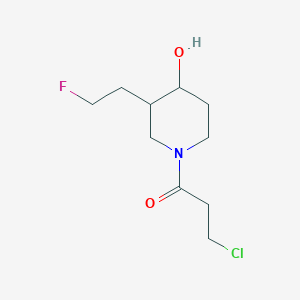

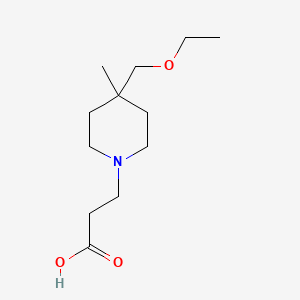

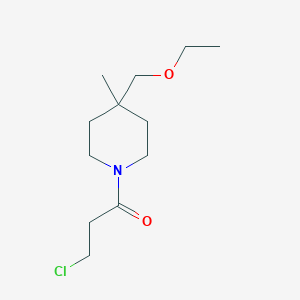

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Benzo[d][1,3]dioxol-5-yl)-6-chloro-2-methylpyrimidine](/img/structure/B1479341.png)